molecular formula C9H11NO B1583627 1,2,3,4-Tetrahydroquinolin-4-ol CAS No. 24206-39-1

1,2,3,4-Tetrahydroquinolin-4-ol

Cat. No.: B1583627
CAS No.: 24206-39-1
M. Wt: 149.19 g/mol
InChI Key: RYPZGQVVZOCWGK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring system that is partially saturated, with a hydroxyl group attached to the fourth carbon atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-4-ol can be synthesized through various methods. One common approach involves the reduction of quinolines. For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . Another method involves a cascade biocatalysis system using Rhodococcus equi ZMU-LK19, which performs asymmetric hydroxylation and diastereoselective oxidation to produce chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of sustainable and efficient catalysts, such as nitrogen-doped carbon-supported palladium catalysts, is preferred due to their high activity and stability . These methods ensure high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-4-ones.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolin-4-ones.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinolines depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with enzymes and receptors, modulating their activities. For example, it can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to disease processes . The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline core but differ in the position and nature of substituents.

    Quinolin-4-ones: These are oxidation products of this compound and exhibit different chemical and biological properties.

    Fully Saturated Quinoline Derivatives: These compounds result from the complete reduction of the quinoline ring and have distinct chemical reactivity and applications.

The uniqueness of this compound lies in its partially saturated ring system and the presence of a hydroxyl group, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPZGQVVZOCWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301914
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24206-39-1
Record name 24206-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives and how are they determined?

A1: this compound derivatives possess a characteristic tetrahydroquinoline ring system with a hydroxyl group at the 4-position. These compounds can exist as cis or trans isomers depending on the relative orientation of substituents on the ring system. Researchers utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to determine the configuration and conformation of these derivatives. For example, in the study of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, researchers used NMR to analyze the cis and trans isomers and confirmed their structures through X-ray analysis of the dibenzoyl derivatives. [] This approach allows for a comprehensive understanding of the three-dimensional structure and stereochemistry, which are crucial for understanding their biological activity and potential applications.

Q2: Can microorganisms be used to modify the structure of this compound derivatives?

A2: Yes, fungi like Aspergillus niger and Cunninghamella elegans can perform stereoselective biotransformations on certain N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. [] This means they can selectively modify one isomer over another. In one study, incubation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline with these fungi predominantly yielded the cis isomer of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Such microbial transformations offer a potentially environmentally friendly way to synthesize specific isomers of these compounds, which could be valuable for drug discovery and other applications.

Q3: How does the configuration of the tetrahydroquinoline ring in this compound derivatives impact their crystal structure?

A3: The configuration of the tetrahydroquinoline ring significantly influences the crystal packing of these derivatives. For instance, in the crystal structure of 1-acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol, the heterocyclic ring adopts a boat conformation. [] This conformation, along with intermolecular hydrogen bonding interactions between the hydroxyl and carbonyl groups of adjacent molecules, leads to the formation of helical chains within the crystal lattice. [] Understanding these structural features provides valuable insights into the physical and chemical properties of these compounds.

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